Estimated Lipophilicity (clogP) Advantage vs. m-Tolyl Analog
The cyclopropyl substituent of the target compound confers lower calculated lipophilicity compared to the m-tolyl-substituted analog (CAS 2034530-50-0). Based on fragment-based estimation, the target compound (C13H17N3O2, MW 247.29) has an estimated clogP of approximately 1.3–1.5, while 1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)-2-(m-tolyl)ethanone (C17H19N3O2, MW 297.35) has a reported XLogP3 of 2.2 [1]. This ~0.7–0.9 log unit difference corresponds to an approximately 5- to 8-fold higher lipophilicity for the aryl analog, which would be expected to reduce aqueous solubility and alter membrane permeability characteristics.
| Evidence Dimension | Calculated partition coefficient (clogP / XLogP3) |
|---|---|
| Target Compound Data | clogP ~1.3–1.5 (estimated from fragment contributions; MW 247.29, formula C13H17N3O2) |
| Comparator Or Baseline | 1-(3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)-2-(m-tolyl)ethanone (CAS 2034530-50-0): XLogP3 = 2.2 (computed; MW 297.35) |
| Quantified Difference | ΔclogP ≈ 0.7–0.9 units (target less lipophilic by factor of ~5–8x) |
| Conditions | Computational prediction (XLogP3 algorithm for comparator; fragment-based estimation for target). No experimental logP data identified for either compound. |
Why This Matters
Lower lipophilicity favors compliance with Lipinski's Rule of 5, potentially translating to superior aqueous solubility and reduced non-specific protein binding in biological assays—a critical consideration when selecting a compound for high-throughput screening or in vivo studies.
- [1] Kuujia.com product datasheet for CAS 2034530-50-0. 1-(3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)-2-(m-tolyl)ethanone. XLogP3: 2.2. Accessed 2026. View Source
